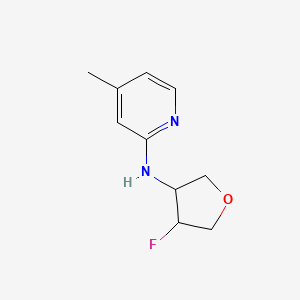

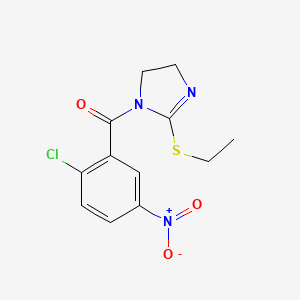

N-环戊基-1-乙基-3,5-二甲基-N-(2-(3-(吡啶-4-基)-1H-吡唑-1-基)乙基)-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating new antibacterial agents. In one study, a precursor was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. Furthermore, treatment with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives .

Another approach involved the use of dimethyl sulfoxide (DMSO) and N-iodosuccinimide to promote a regioselective 5-exo-dig oxidative cyclization of yne-tethered ynamides, providing access to functionalized pyrrolidone skeletons. This metal-free method also allowed for the synthesis of spiro-pyrrolidone motifs through intramolecular electrophilic cyclization .

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is not directly discussed in the provided papers. However, the studies do mention the synthesis of related sulfonamide derivatives. For instance, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was investigated, leading to the identification of compounds with selective 5-HT7 receptor antagonism or a multifunctional receptor profile .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives has been a subject of interest. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine resulted in the formation of various heterocycles, including f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives. Additionally, thiazolines and thiazolidinones were synthesized through reactions with halocarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not extensively detailed. However, the antibacterial activity of the newly synthesized heterocyclic compounds containing a sulfonamido moiety was evaluated, with eight compounds showing high activities . In another study, a series of heterocyclic 4-substituted pyridine-3-sulfonamides were synthesized and investigated as inhibitors of human carbonic anhydrase isozymes, showing a range of inhibitory efficacy .

科学研究应用

抗菌和抗微生物活性对包含磺酰胺部分的杂环化合物(其结构与所讨论的化学物质相似)的研究在抗菌应用中显示出前景。例如,针对抗菌用途合成新的杂环化合物表明,一些合成的化合物表现出很高的抗菌活性,提示了在对抗细菌感染中潜在的应用 (Azab, Youssef, & El‐Bordany, 2013)。另一项关于含磺酰胺的 1,5-二芳基吡唑衍生物的研究确定了环氧合酶-2 (COX-2) 的有效且选择性的抑制剂,表明它们在炎症和关节炎治疗中的潜力 (Penning et al., 1997)。

癌症研究多项研究探索了磺酰胺衍生物在癌症研究中的作用,表明这些化合物可以表现出显着的抗癌活性。例如,已经合成并评估了新型磺酰胺衍生物的抗癌和放射增敏特性,显示出比阿霉素对某些癌细胞系更高的活性 (Ghorab et al., 2015)。这表明磺酰胺衍生物在提高癌症治疗效果方面的潜力。

合成和药物开发磺酰胺衍生物在药物开发中的多功能性通过各种合成研究进一步得到证明。例如,已经开发出有效的方法来合成包含磺酰胺部分的杂环化合物,为创建具有靶向生物活性的新药开辟了途径 (Hassan, 2014)。另一项研究提出了一种硫官能化的氨基丙烯醛衍生物,用于有效合成杂环磺酰胺,展示了快速药物开发的潜力 (Tucker, Chenard, & Young, 2015)。

抗氧化活性对基于吡唑的磺酰胺衍生物的研究表明,这些化合物具有显着的抗菌和抗氧化活性,提示了它们在治疗氧化应激相关疾病中的用途 (Badgujar, More, & Meshram, 2017)。

属性

IUPAC Name |

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-4-27-18(3)22(17(2)24-27)31(29,30)28(20-7-5-6-8-20)16-15-26-14-11-21(25-26)19-9-12-23-13-10-19/h9-14,20H,4-8,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGZQHXVCZTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

amino}methyl)benzamide](/img/structure/B3012433.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)